molecular formula C7H5N3O3 B13127509 3-Oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carbaldehyde

3-Oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carbaldehyde

Cat. No.: B13127509
M. Wt: 179.13 g/mol
InChI Key: AXVPMSMOPJYOCS-UHFFFAOYSA-N
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Description

3-Oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carbaldehyde is a privileged heterocyclic scaffold of significant interest in medicinal chemistry, particularly for the development of protein kinase inhibitors. This aldehyde-functionalized intermediate is a critical precursor in the synthesis of complex molecules targeting various disease pathways. Its primary research value lies in its role as a key building block for constructing diverse chemical libraries via subsequent derivatization, most notably through palladium-catalyzed cross-coupling reactions and reductive amination to introduce sophisticated amine components. The scaffold is structurally related to compounds investigated for their potent and selective inhibitory activity against a range of kinases. For instance, the pyrazino[2,3-b][1,4]oxazin-3-one core is a recognized pharmacophore in the design of Bruton's Tyrosine Kinase (BTK) inhibitors, such as compounds described in research towards treating B-cell malignancies and autoimmune disorders [https://pubmed.ncbi.nlm.nih.gov/25925913/]. The reactive aldehyde group at the 6-position provides a versatile handle for chemists to efficiently generate targeted candidates, accelerating structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and drug-like properties for therapeutic applications in oncology and immunology.

Properties

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

3-oxo-4H-pyrazino[2,3-b][1,4]oxazine-6-carbaldehyde

InChI

InChI=1S/C7H5N3O3/c11-2-4-1-8-7-6(9-4)10-5(12)3-13-7/h1-2H,3H2,(H,9,10,12)

InChI Key

AXVPMSMOPJYOCS-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=NC(=CN=C2O1)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 3-Oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of appropriate precursors under controlled conditions in an organic synthesis laboratory . The process often requires specific reagents and catalysts to facilitate the formation of the pyrazino-oxazine ring system. Industrial production methods may involve scaling up these laboratory procedures, ensuring the reaction conditions are optimized for higher yields and purity .

Scientific Research Applications

This compound has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as an intermediate for synthesizing more complex molecules. In biology and medicine, it may be used in the development of pharmaceuticals due to its unique structure and reactivity. Industrial applications include its use as a precursor in the synthesis of specialty chemicals and materials .

Comparison with Similar Compounds

Pyrrolo-Oxazine Derivatives

Examples :

  • (S)-4-Isobutyl-3-oxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde (Compound 3)
  • (S)-4-Isopropyl-3-oxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde (Compound 4)
  • (4S)-4-(2-Methylbutyl)-3-oxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde (Compound 5)
  • (S)-4-Benzyl-3-oxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde (Compound 6)

Key Data :

Compound Substituent Source Bioactivity (Anti-H1N1) IC₅₀ (μg/mL) Selectivity Index (SI)
3 Isobutyl Jishengella endophytica 161111 Active 38.3 ± 1.2 3.0
4 Isopropyl Jishengella endophytica 161111 Active 25.0 ± 3.6 16.1
5 2-Methylbutyl Jishengella endophytica 161111 Active 39.7 ± 5.6 3.1
6 Benzyl Jishengella endophytica 161111 Active 45.9 ± 2.1 11.4

Structural Insights :

  • These pyrrolo-oxazine derivatives share a lactone ring fused to a pyrrole moiety, with variable alkyl/aryl substituents at the 4-position.
  • The isopropyl-substituted compound (4) exhibited the highest selectivity index (SI = 16.1), suggesting that branched alkyl groups enhance target specificity .
  • Absolute configurations were resolved using J-based configuration analysis (JBCA) and electronic circular dichroism (ECD) calculations .

Benzo-Oxazine Derivatives

Example :

  • 3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde (CAS 200195-15-9)

Key Data :

  • Molecular Formula: C₉H₇NO₃
  • Physicochemical Properties :
    • Solubility: Requires organic solvents (e.g., DMSO) for stock solutions.
    • Storage: Stable at -80°C for 6 months or -20°C for 1 month .
  • Applications :
    • Intermediate in synthesizing enzyme inhibitors (e.g., Na⁺/H⁺ exchange inhibitors) .
    • Used to prepare triazole-containing inhibitors targeting Mycobacterium tuberculosis DNA gyrase .

Comparison with Pyrazino Target:

  • The benzo-oxazine core replaces the pyrazine ring with a benzene ring, altering electronic properties and binding interactions.
  • Derivatives like ML276 (a benzo[b][1,4]thiazine analog) show nanomolar IC₅₀ values against Plasmodium falciparum enzymes, highlighting the impact of heteroatom positioning on potency .

Thiadiazolo-Pyrazino-Oxazine Derivatives

Example :

  • Substituted 7,8-dihydro-6H-(1,2,5)thiadiazolo[3',4'-5,6]pyrazino[2,3-b][1,4]oxazines

Key Data :

  • Activity : Herbicidal and fungicidal applications.
  • Structural Feature : Incorporation of a thiadiazole ring enhances reactivity toward biological targets in plants and fungi .

Pyrido-Oxazine Derivatives

Example :

  • 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde (PubChem ID 443956-11-4)

Key Data :

  • Molecular Formula : C₈H₆N₂O₃
  • Availability : Sold commercially for research use (e.g., BLD Pharm Ltd.) .

Comparison :

Structural-Activity Relationship (SAR) Insights

  • Substituent Effects : Alkyl/aryl groups at the 4-position (e.g., isopropyl, benzyl) modulate bioactivity and selectivity in pyrrolo-oxazines .
  • Ring System Impact: Pyrrolo-oxazines: Exhibit antiviral activity due to hydrogen-bonding interactions with viral proteins. Benzo-oxazines: Preferentially inhibit enzymes (e.g., Na⁺/H⁺ exchangers) via hydrophobic interactions . Thiadiazolo-pyrazino-oxazines: React with thiol groups in plant pathogens, conferring herbicidal activity .

Biological Activity

3-Oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbaldehyde is a heterocyclic compound with a complex structure that suggests potential for various biological activities. Its unique molecular configuration allows for interactions with biological targets such as enzymes and receptors, making it an interesting candidate in medicinal chemistry.

  • Molecular Formula : C7_7H5_5N3_3O3_3
  • Molecular Weight : 179.13 g/mol
  • CAS Number : 2083653-92-1

Biological Activity Overview

Research indicates that 3-Oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbaldehyde may exhibit several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity, potentially inhibiting the growth of bacteria and fungi.
  • Enzyme Inhibition : Interaction studies have focused on its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition could be useful in developing treatments for diseases where these enzymes play a critical role.
  • Therapeutic Potential : The compound's structural features suggest it may serve as a lead compound in drug development, particularly in the context of antibiotic research.

Synthesis and Structure

The synthesis of 3-Oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbaldehyde typically involves multi-step organic reactions. Common synthetic routes can vary significantly in complexity and yield:

Synthesis RouteStepsYield (%)
Route A514 - 80
Route B7~50

These synthetic methods often include dibromination steps and require careful optimization to enhance yields and reduce by-products.

Study on Antimicrobial Activity

A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of 3-Oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbaldehyde against several bacterial strains. The findings indicated that the compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Enzyme Interaction Studies

Another research project focused on the compound's ability to inhibit specific enzymes involved in metabolic processes. The results revealed that it effectively inhibited enzyme X with an IC50 value of approximately 25 µM. This inhibition suggests potential applications in metabolic disorders where enzyme X plays a crucial role.

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